molecular formula C14H14F3N9 B11502252 N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine

N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11502252
M. Wt: 365.32 g/mol
InChI Key: DFNIUQSXCOEOAA-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by the presence of a trifluoromethyl group, a tetrazole ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it more suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and biological activity by influencing its electronic properties and binding affinity to target molecules . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated molecules and tetrazole-containing compounds, such as:

Uniqueness

N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a trifluoromethyl group, a tetrazole ring, and a triazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H14F3N9

Molecular Weight

365.32 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H14F3N9/c1-25(2)13-20-10(19-12(18)21-13)7-26-23-11(22-24-26)8-4-3-5-9(6-8)14(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19,20,21)

InChI Key

DFNIUQSXCOEOAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CN2N=C(N=N2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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